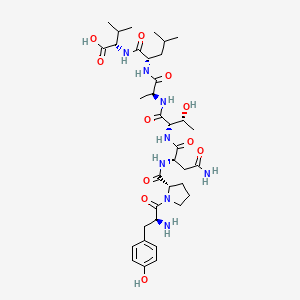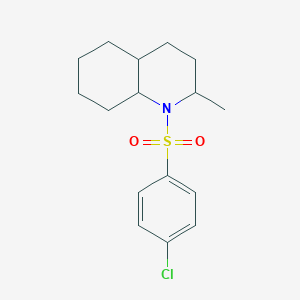
1-(4-Chlorobenzene-1-sulfonyl)-2-methyldecahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorobenzene-1-sulfonyl)-2-methyldecahydroquinoline is a complex organic compound that belongs to the class of sulfonyl derivatives. These compounds are known for their diverse biological activities and are widely used in various fields such as chemistry, biology, and medicine. The presence of the sulfonyl group in the compound imparts unique chemical properties, making it a subject of interest for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorobenzene-1-sulfonyl)-2-methyldecahydroquinoline typically involves multiple steps, including substitution, oxidation, and hydrazidation reactions. The starting materials are often chlorobenzene derivatives and quinoline compounds. The reaction conditions may vary, but common reagents include chlorinating agents, oxidizing agents, and hydrazine derivatives. The yields of these reactions can range from 40% to 59%, and the structures of the target compounds are usually confirmed using techniques such as 1H NMR, 13C NMR, and HRMS .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Chlorobenzene-1-sulfonyl)-2-methyldecahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions include sulfone, sulfinyl, and sulfhydryl derivatives, which have distinct chemical and biological properties.
Applications De Recherche Scientifique
1-(4-Chlorobenzene-1-sulfonyl)-2-methyldecahydroquinoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antibacterial, antifungal, and antiviral activities.
Medicine: Investigated for its potential therapeutic applications, including its use as an antimicrobial agent and in the development of new drugs.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorobenzene-1-sulfonyl)-2-methyldecahydroquinoline involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. The compound may also disrupt cellular processes by interfering with the synthesis of essential biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chlorobenzenesulfonyl chloride: A related compound used in the synthesis of various sulfonyl derivatives.
2-(4-Fluorobenzene-1-sulfonyl)-N’-(4-fluorobenzene-1-sulfonyl)acetohydrazide: Another sulfonyl derivative with antibacterial properties.
Uniqueness
1-(4-Chlorobenzene-1-sulfonyl)-2-methyldecahydroquinoline is unique due to its specific structure, which combines the sulfonyl group with a decahydroquinoline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
920985-54-2 |
|---|---|
Formule moléculaire |
C16H22ClNO2S |
Poids moléculaire |
327.9 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)sulfonyl-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline |
InChI |
InChI=1S/C16H22ClNO2S/c1-12-6-7-13-4-2-3-5-16(13)18(12)21(19,20)15-10-8-14(17)9-11-15/h8-13,16H,2-7H2,1H3 |
Clé InChI |
YXBCRJFFPSUINZ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2CCCCC2N1S(=O)(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


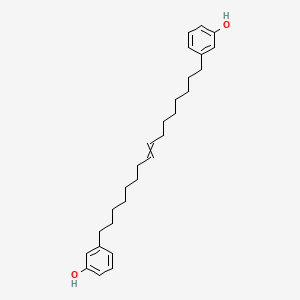
![2,3,5,6-Tetramethylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14179156.png)
![Methyl 2-[(4-cyano-1-morpholin-4-yl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetate](/img/structure/B14179164.png)
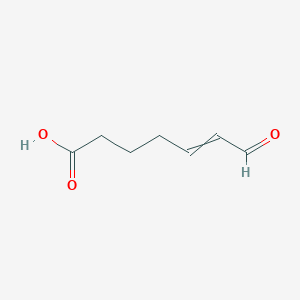
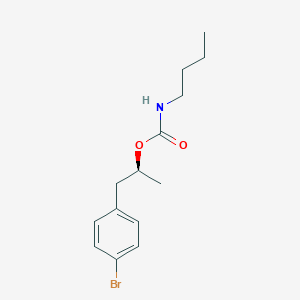
![Phenyl(1-{[11-(trichlorosilyl)undecyl]oxy}cyclohexyl)methanone](/img/structure/B14179193.png)

![4-{5-Methyl-2-[methyl(propan-2-yl)amino]-1,3-thiazol-4-yl}benzoic acid](/img/structure/B14179218.png)

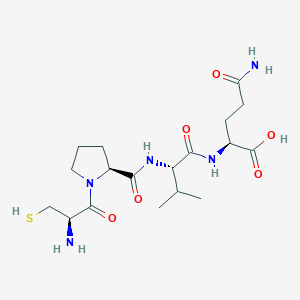

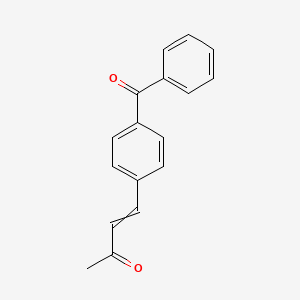
![2,2,2-Trichloro-N-[2-(fluoromethyl)-5-oxo-1,2lambda~4~-oxathiolan-2-yl]acetamide](/img/structure/B14179244.png)
